molecular formula C22H28N2O6S B072318 10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate CAS No. 1175-88-8

10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate

Cat. No.: B072318
CAS No.: 1175-88-8
M. Wt: 448.5 g/mol
InChI Key: ZEEPCWVFSHMOPI-LREBCSMRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Trimeprazine is synthesized through a series of chemical reactions involving phenothiazine derivatives. The process typically involves the alkylation of phenothiazine with a suitable alkylating agent, followed by the formation of the tartrate salt. The reaction conditions often include the use of solvents like methanol and the application of heat to facilitate the reaction .

Industrial Production Methods: In industrial settings, trimeprazine tartrate is produced by reacting phenothiazine with dimethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with tartaric acid to form the tartrate salt. The final product is purified through recrystallization and dried under vacuum conditions .

Chemical Reactions Analysis

Types of Reactions: Trimeprazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Trimeprazine exerts its effects by competing with free histamine for binding at histamine H1 receptor sites. This antagonism reduces the negative symptoms caused by histamine binding, such as itching and allergic reactions. Additionally, trimeprazine’s sedative and antiemetic effects are attributed to its interaction with central nervous system receptors .

Comparison with Similar Compounds

Uniqueness of Trimeprazine: Trimeprazine is unique among phenothiazine derivatives due to its primary use as an antipruritic and antihistamine rather than an antipsychotic. Its combination of sedative, hypnotic, and antiemetic properties makes it particularly useful for treating motion sickness and allergic reactions .

Properties

CAS No.

1175-88-8

Molecular Formula

C22H28N2O6S

Molecular Weight

448.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine

InChI

InChI=1S/C18H22N2S.C4H6O6/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

ZEEPCWVFSHMOPI-LREBCSMRSA-N

Isomeric SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O

1175-88-8

Related CAS

1175-88-8

Synonyms

10-[3-(dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate

Origin of Product

United States

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